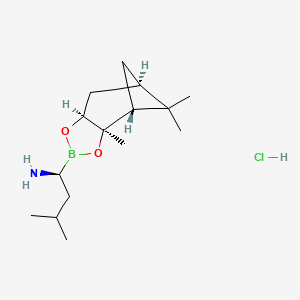
3-O-β-D-Galactopyranosyl-D-Galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-o-beta-d-Galactopyranosyl-d-galactose is a natural product found in Acacia pycnantha and Larix laricina . It is a disaccharide formed on partial acid hydrolysis of the gum . The molecular formula of this compound is C12H22O11 .
Synthesis Analysis
The synthesis of 3-O-β-D-galactopyranosyl-sn-glycerol (GG) was performed by the reverse hydrolysis of D-galactose and glycerol using β-galactosidase from Kluyveromyces lactis . Four process variables, reaction temperature (30.0–45.0 °C), reaction time (24–48 h), enzyme concentration (150.00–350.00 U/mL), and substrate molar ratio (glycerol:D-galactose, 7.5:12.5 mmol/mmol) were investigated and optimized via response surface methodology (RSM) for optimal GG synthesis .
Molecular Structure Analysis
The molecular structure of 3-o-beta-d-Galactopyranosyl-d-galactose is characterized by chains of 3-linked β-D-galactopyranoses which are highly substituted with sulfate groups on C-2 (28–30%), sulfates on C-2 and 4,6-O-(1′-carboxyethylidene) groups (9–15%), and only the C-2 sulfate groups (5–8%) with small amounts of C-6 sulfate, 6-O-methyl, and non-substituted residues .
Chemical Reactions Analysis
The β-D-galactopyranosyl derivatives of pyridine and 4-bromoisoquinoline exhibit alpha-deuterium kinetic isotope effects of 1.136+/-0.040 and 1.187+/-0.046 on their enzymic hydrolysis, indicating formation of a galactopyranosyl cation in the rate-limiting step .
Physical And Chemical Properties Analysis
The molecular weight of 3-o-beta-d-Galactopyranosyl-d-galactose is 342.30 g/mol . It has a Hydrogen Bond Donor Count of 8 and a Hydrogen Bond Acceptor Count of 11 . The compound also has a Rotatable Bond Count of 8 .
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Lebensmittelindustrie
„3-O-β-D-Galactopyranosyl-D-Galactose“ könnte möglicherweise in der Lebensmittelindustrie zur Konservierung und zur Modifizierung der Qualität eingesetzt werden. Ähnliche Verbindungen werden verwendet, um die Eigenschaften von Lebensmitteln zu verändern, z. B. die Verbesserung der Textur oder der Haltbarkeit .
Kryokonservierung
In der Medizin und Biologie können solche Verbindungen in kryokonservierenden Verfahren eingesetzt werden, um Zellen, Gewebe oder Organe bei sehr niedrigen Temperaturen zu konservieren .
Kryochirurgie
Diese Verbindung könnte in der Kryochirurgie eingesetzt werden, einem Verfahren zur Zerstörung abnormalen oder erkrankten Gewebes mit extremer Kälte, aufgrund ihrer Eigenschaften, die niedrigen Temperaturen standhalten können .
Frostresistenz in der Landwirtschaft
Es könnte Anwendungen bei der Entwicklung von Frostresistenz in Feldfrüchten geben, die für die Verbesserung der Widerstandsfähigkeit von Feldfrüchten gegen Frostschäden von Vorteil wären .
Hemmung von Gashydraten
Im Energiesektor können solche Verbindungen als Inhibitoren dienen, die die Bildung von Gashydraten verhindern, die Pipelines blockieren und betriebliche Probleme verursachen können .
Herstellung von Eissschutzmaterialien
Die Eigenschaften der Verbindung könnten genutzt werden, um Materialien zu schaffen, die vor Eisbildung schützen, was Anwendungen von der Luftfahrt bis zur Infrastruktur haben könnte .
Antimikrobielle Anwendungen
Es gibt Potenzial für antimikrobielle Anwendungen bei niedrigen Temperaturen, da ähnliche Verbindungen Aktivität gegen bestimmte Bakterien gezeigt haben .
Reagenz für die organische Synthese
Es kann auch als Reagenz in organischen Syntheseprozessen dienen, wie z. B. Galactosylierungsreaktionen, die für den Aufbau komplexer Moleküle entscheidend sind .
Wirkmechanismus
Biochemical Pathways
The compound is involved in the modulation of bacterial growth in the colon . It promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, while inhibiting the growth of harmful bacteria like Bacteroides, Clostridia, coliform bacteria, Eubacteria, and Salmonella . This modulation of bacterial growth is a result of the compound’s fermentation by the microbiota in the colon .
Pharmacokinetics
The compound passes through the stomach and small intestine without being digested or absorbed in significant amounts . It reaches the colon intact, where it is fermented by the intestinal microbiota . The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound and their impact on its bioavailability are yet to be fully understood.
Result of Action
The fermentation of 3-O-β-D-Galactopyranosyl-D-Galactose by the microbiota in the colon results in the production of organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon and act as an osmotic laxative . The compound’s action also results in the modulation of bacterial growth, promoting the growth of beneficial bacteria and inhibiting harmful ones .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s fermentation by the microbiota and its resulting effects are dependent on the conditions in the colon . Additionally, the compound’s interaction with its targets, such as β-galactosidases, can be influenced by factors like pH and temperature
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEHCIVVZVBCLE-IQVNANRASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the biological significance of 3-O-β-D-galactopyranosyl-D-galactose?
A1: This disaccharide is a significant component of certain glycoproteins. For instance, it's found as part of the O-glycosyl-linked chains in epiglycanin, a major glycoprotein found on the surface of TA3-Ha mammary carcinoma ascites cells []. These complex carbohydrate structures on glycoproteins often play crucial roles in cell signaling, immune recognition, and cell-cell interactions.
Q2: How can this compound be selectively cleaved from epiglycanin?
A2: Research demonstrates that specific enzymes can target and cleave this disaccharide from epiglycanin. Both endo-N-acetyl-α-D-galactosaminidase from Diplococcus pneumoniae and N-acetyl-α-D-galactosaminyl-oligosaccharidase from Clostridium perfringens have shown the ability to effectively release this compound from epiglycanin []. This enzymatic approach highlights the specificity of these enzymes for the disaccharide structure and its linkage within the larger glycoprotein.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

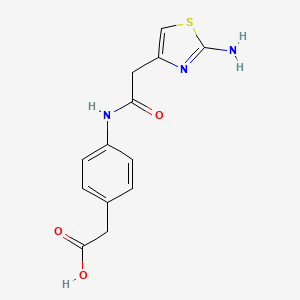


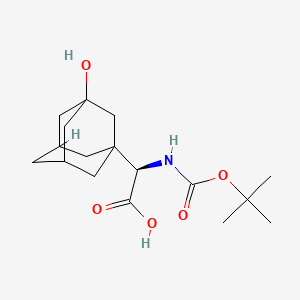

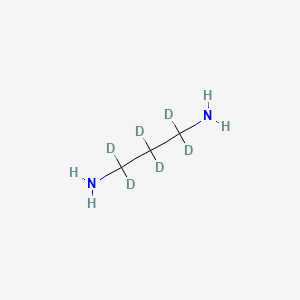
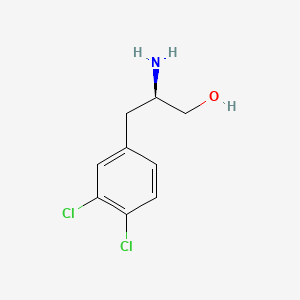


![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)
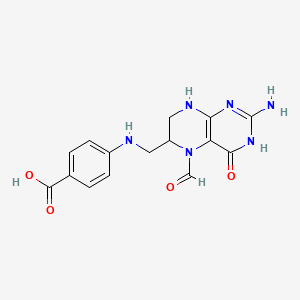
![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)
